

Application of Hexachlorodisilane (HCDS) in Epitaxial Silicon Growth: Application Notes and Protocols

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Compound of Interest

Compound Name: Hexachlorodisilane

Cat. No.: B081481

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Introduction

Hexachlorodisilane (HCDS), with the chemical formula Si_2Cl_6 , is a liquid precursor increasingly utilized in the semiconductor industry for the epitaxial growth of high-quality silicon and silicon-containing thin films. Its application is particularly prominent in the formation of silicon-based structures in advanced logic and memory devices. The use of HCDS in Chemical Vapor Deposition (CVD) processes offers several advantages, including high growth rates at relatively low temperatures, excellent film morphology, and the ability to perform in-situ doping. The presence of chlorine in the precursor contributes to a self-cleaning effect, reducing defects and improving the crystalline quality of the grown film.

These application notes provide a comprehensive overview of the use of HCDS for epitaxial silicon growth, including detailed experimental protocols, quantitative data, and visualizations of the process workflow and chemical pathways.

Data Presentation

Table 1: Process Parameters for Epitaxial Silicon Growth using HCDS

Parameter	Typical Range	Notes
Precursor	Hexachlorodisilane (Si_2Cl_6)	Liquid precursor, requires a bubbler system for vapor delivery.
Carrier Gas	H_2 (Hydrogen)	High purity hydrogen is used to transport the HCDS vapor.
Deposition Temperature	600 - 950 °C	Lower temperatures are favored to minimize thermal budget.
Chamber Pressure	10 - 200 Torr (Low Pressure CVD)	Reduced pressure enhances film uniformity and reduces gas-phase reactions.
HCDS Partial Pressure	10 - 100 mTorr	Controls the silicon source concentration and growth rate.
H_2 Carrier Gas Flow Rate	10 - 50 slm	Dilutes the precursor and helps in uniform distribution.
In-situ Etchant	HCl (Hydrogen Chloride)	Can be added to enhance selectivity and surface morphology.
Growth Rate	0.8 - 15 nm/min	Dependent on temperature, pressure, and HCDS flow rate. [1]

Table 2: Comparison of Silicon Precursors for Epitaxial Growth

Precursor	Chemical Formula	Typical Growth Temperature (°C)	Growth Rate (nm/min at 650°C)	Key Advantages	Key Disadvantages
Silane	SiH ₄	600 - 1000	~1	Well-established, high purity films.	Low growth rates at lower temperatures.
Dichlorosilane (DCS)	SiH ₂ Cl ₂	650 - 1100	~5	Good film quality, higher growth rate than silane.	Higher deposition temperature than silane.
Hexachlorodisilane (HCDS)	Si ₂ Cl ₆	600 - 950	~10-15 (estimated)	High growth rate, good film quality, self-etching effect.	Liquid precursor handling, corrosive byproducts.
Neopentasilane (NPS)	Si ₅ H ₁₂	550 - 700	>100	Very high growth rates at low temperatures. [2] [3]	Less common and more expensive precursor.

Experimental Protocols

Protocol 1: General Procedure for Epitaxial Silicon Growth using HCDS in a Low-Pressure Chemical Vapor Deposition (LPCVD) System

1. Substrate Preparation (Ex-situ Clean):

- Start with a clean silicon wafer (e.g., p-type (100)).

- Perform a standard RCA clean or a similar wet chemical cleaning process to remove organic and metallic contaminants.
- A final dip in dilute hydrofluoric acid (dHF) is typically used to remove the native oxide and passivate the silicon surface with hydrogen.

2. Wafer Loading and System Pump-down:

- Load the cleaned wafer into the load-lock of the LPCVD reactor.
- Pump down the load-lock to the base pressure to minimize atmospheric contamination.
- Transfer the wafer to the process chamber, which is maintained under high vacuum.

3. In-situ Cleaning:

- Flow high-purity hydrogen (H_2) gas into the chamber.
- Ramp up the temperature to 850-1000°C for a pre-bake step. This step desorbs any remaining contaminants and ensures a pristine silicon surface for epitaxial growth.
- An optional in-situ etch using HCl gas can be performed at this stage to further improve surface morphology.

4. HCDS Delivery and Epitaxial Growth:

- Reduce the temperature to the desired deposition temperature (e.g., 650-850°C).
- Stabilize the chamber pressure to the target process pressure (e.g., 40 Torr).
- Introduce HCDS vapor into the process chamber. The HCDS is typically stored in a bubbler heated to a constant temperature (e.g., 40-60°C) and a carrier gas (H_2) is bubbled through it to transport the HCDS vapor.
- The flow rate of the carrier gas through the bubbler determines the HCDS partial pressure in the chamber.
- Maintain the deposition conditions for the desired time to achieve the target film thickness.

5. Post-Deposition Purge and Cool-down:

- Stop the HCDS flow and purge the chamber with an inert gas (e.g., N₂ or Ar) or H₂.
- Ramp down the temperature to a safe handling temperature.
- Transfer the wafer back to the load-lock and vent the chamber.
- Unload the wafer.

Protocol 2: In-situ Doping during HCDS Epitaxial Growth

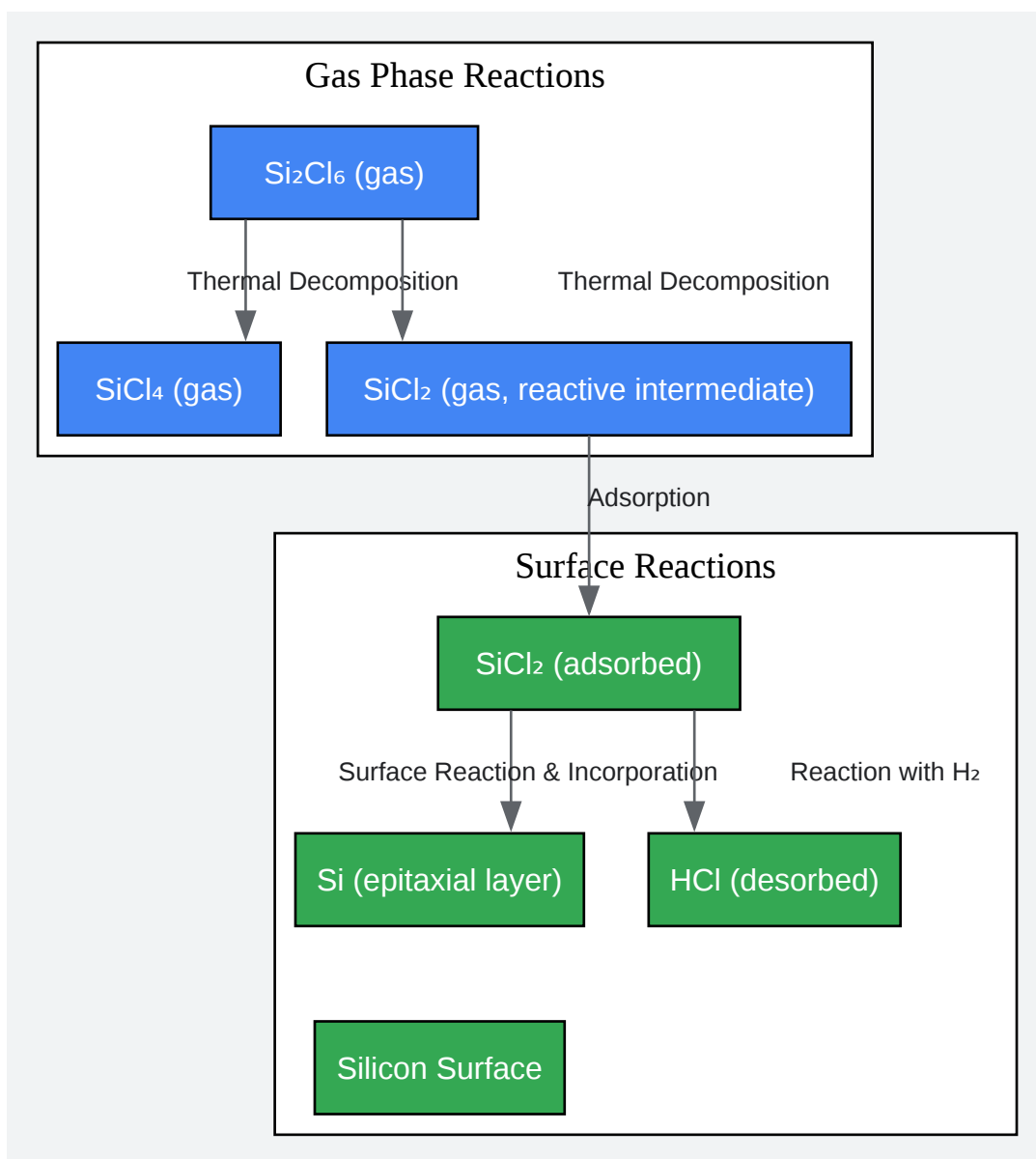
1. N-type Doping (Phosphorus):

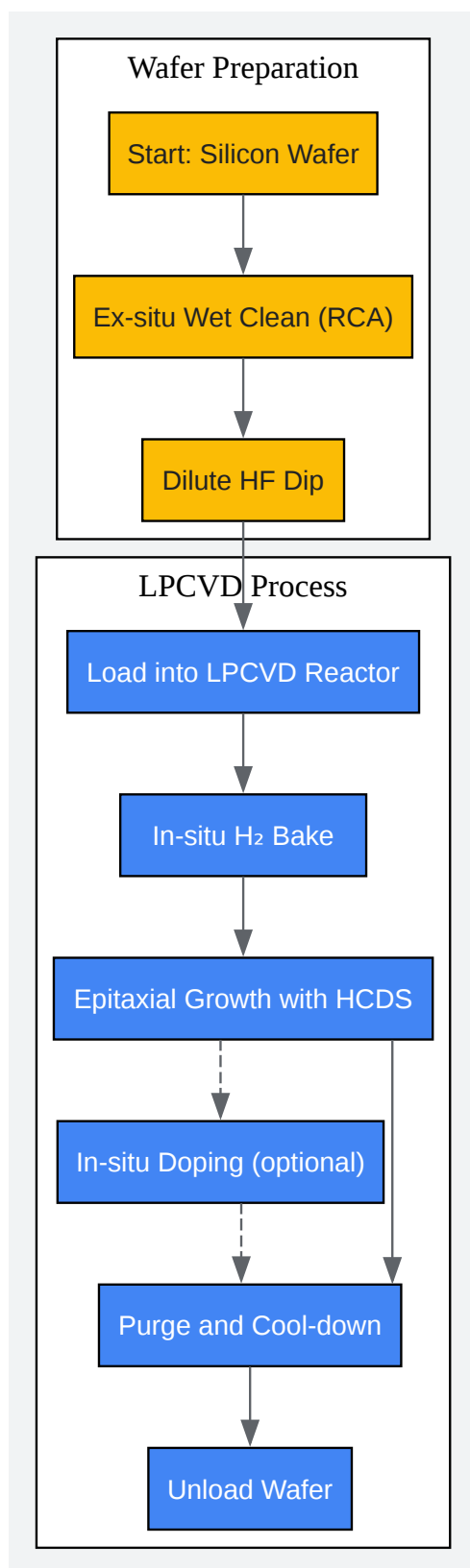
- Follow steps 1-3 of the general procedure.
- During the HCDS delivery step (Protocol 1, Step 4), introduce phosphine gas (PH₃, typically diluted in H₂) into the process chamber.
- The flow rate of the PH₃ mixture is adjusted to achieve the desired phosphorus concentration in the epitaxial film. Typical PH₃/Si₂Cl₆ gas flow ratios are in the range of 1x10⁻⁴ to 1x10⁻².
- The presence of phosphine can affect the silicon growth rate, often causing a slight decrease. Process conditions may need to be re-optimized.

2. P-type Doping (Boron):

- Follow steps 1-3 of the general procedure.
- During the HCDS delivery step (Protocol 1, Step 4), introduce diborane gas (B₂H₆, typically diluted in H₂) into the process chamber.
- The flow rate of the B₂H₆ mixture is adjusted to achieve the desired boron concentration.
- Diborane can sometimes enhance the silicon growth rate.

Mandatory Visualization





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